molecular formula C15H21Cl2NO2 B4968829 1-[2-[2-(2,4-Dichlorophenoxy)ethoxy]ethyl]piperidine

1-[2-[2-(2,4-Dichlorophenoxy)ethoxy]ethyl]piperidine

Cat. No.: B4968829
M. Wt: 318.2 g/mol
InChI Key: RCCDBSQLMMGVNJ-UHFFFAOYSA-N
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Description

1-[2-[2-(2,4-Dichlorophenoxy)ethoxy]ethyl]piperidine is a chemical compound with the molecular formula C13H18Cl3NO. It is known for its unique structure, which includes a piperidine ring and a dichlorophenoxy group.

Properties

IUPAC Name

1-[2-[2-(2,4-dichlorophenoxy)ethoxy]ethyl]piperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21Cl2NO2/c16-13-4-5-15(14(17)12-13)20-11-10-19-9-8-18-6-2-1-3-7-18/h4-5,12H,1-3,6-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCCDBSQLMMGVNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCOCCOC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[2-[2-(2,4-Dichlorophenoxy)ethoxy]ethyl]piperidine typically involves the reaction of 2,4-dichlorophenol with ethylene oxide to form 2-(2,4-dichlorophenoxy)ethanol. This intermediate is then reacted with piperidine under specific conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to enhance yield and purity.

Chemical Reactions Analysis

1-[2-[2-(2,4-Dichlorophenoxy)ethoxy]ethyl]piperidine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[2-[2-(2,4-Dichlorophenoxy)ethoxy]ethyl]piperidine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-[2-[2-(2,4-Dichlorophenoxy)ethoxy]ethyl]piperidine involves its interaction with specific molecular targets and pathways. The dichlorophenoxy group is known to interact with various enzymes and receptors, potentially leading to biological effects. The piperidine ring may also play a role in modulating the compound’s activity by influencing its binding affinity and selectivity .

Comparison with Similar Compounds

1-[2-[2-(2,4-Dichlorophenoxy)ethoxy]ethyl]piperidine can be compared with other similar compounds, such as:

The uniqueness of 1-[2-[2-(2,4-Dichlorophenoxy)ethoxy]ethyl]piperidine lies in its specific dichlorophenoxy group arrangement, which imparts distinct chemical and biological characteristics.

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